2-[3-(4-chlorophenyl)sulfonyl-6-ethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide
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Description
Synthesis Analysis
While the exact synthesis process for this compound is not specified in the search results, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a method that’s not well developed but has been reported to be utilized in a radical approach . This approach, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Novel Phosphodiesterase 4 Inhibitor for Pulmonary Diseases
CHF6001 is a novel phosphodiesterase 4 (PDE4) inhibitor designed for use in pulmonary diseases by inhaled administration. It has shown potential in suppressing lung function decline and eosinophilia in antigen-induced conditions in rats. Its effectiveness against neutrophil infiltration in tobacco smoke-exposed mice suggests a role in treating asthma and chronic obstructive respiratory disease through topical administration, showing a wide therapeutic window and good tolerability in relevant animal models (Villetti et al., 2015).
Antiviral and Antiapoptotic Effects Against Japanese Encephalitis
A novel anilidoquinoline derivative has demonstrated significant antiviral and antiapoptotic effects in vitro, with therapeutic efficacy in treating Japanese encephalitis. This suggests potential applications in antiviral therapies, indicating a promising avenue for further research into related compounds (Ghosh et al., 2008).
Anticancer and Antimicrobial Properties
Several studies have explored the anticancer and antimicrobial properties of quinoline and sulfonamide derivatives. These compounds exhibit potent activity against various cancer cell lines and microbial species, suggesting a role in developing new therapeutic agents for cancer and infectious diseases. Notably, derivatives have shown potent COX-2 inhibitory activity, antimicrobial activities, and the ability to inhibit tubulin polymerization, indicating their potential in anti-inflammatory, antimicrobial, and anticancer therapies (Ghorab et al., 2015; Desai et al., 2007; Fukami et al., 2000).
Photoluminescence and Material Science Applications
Compounds related to quinolines have been investigated for their photoluminescent properties and potential applications in material sciences. These studies highlight the versatility of quinoline derivatives in developing new materials with desirable optical and electronic properties, suggesting a broad area of application beyond biomedical sciences (Tan et al., 2018).
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)sulfonyl-6-ethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O5S/c1-2-33-19-10-13-22-21(14-19)25(30)23(34(31,32)20-11-8-17(26)9-12-20)15-28(22)16-24(29)27-18-6-4-3-5-7-18/h3-15H,2,16H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEURYQAMAUDDBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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